molecular formula C23H22N2O7S2 B2837681 (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid CAS No. 681813-67-2

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Cat. No.: B2837681
CAS No.: 681813-67-2
M. Wt: 502.56
InChI Key: NZDGSZATJJUREI-ODLFYWEKSA-N
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Description

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thioxothiazolidinone ring, a dimethoxybenzylidene moiety, and a hydroxybenzoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of the Thioxothiazolidinone Ring: This step usually involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Dimethoxybenzylidene Group: The next step involves the condensation of the thioxothiazolidinone intermediate with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

    Attachment of the Butanamido Group: This step involves the reaction of the benzylidene intermediate with a butanoyl chloride derivative to introduce the butanamido group.

    Formation of the Hydroxybenzoic Acid Group: Finally, the hydroxybenzoic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxothiazolidinone derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, where specific chemical functionalities are desired.

Mechanism of Action

The mechanism by which (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thioxothiazolidinone Derivatives: Compounds with similar thioxothiazolidinone rings, such as 2-thioxo-4-thiazolidinone, share some structural features but differ in their substituents and overall reactivity.

    Benzylidene Derivatives: Compounds like 3,4-dimethoxybenzylidene derivatives have similar aromatic structures but may lack the thioxothiazolidinone ring.

    Hydroxybenzoic Acid Derivatives: Compounds such as salicylic acid share the hydroxybenzoic acid moiety but differ in their additional functional groups.

Uniqueness

The uniqueness of (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid lies in its combination of these structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and application.

Properties

IUPAC Name

5-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)25(23(33)34-19)9-3-4-20(27)24-14-6-7-16(26)15(12-14)22(29)30/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,24,27)(H,29,30)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDGSZATJJUREI-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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